molecular formula C17H15NO4S B14291014 1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole CAS No. 113854-61-8

1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole

Cat. No.: B14291014
CAS No.: 113854-61-8
M. Wt: 329.4 g/mol
InChI Key: YVCMQHNDBOWSGV-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole is a complex organic compound that combines the structural features of benzenesulfonyl, oxirane, and indole

Preparation Methods

The synthesis of 1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole typically involves multiple steps, starting with the preparation of the indole core. The indole is then functionalized with a benzenesulfonyl group and an oxirane moiety. Common synthetic routes include:

    Step 1 Preparation of Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Step 2 Introduction of Benzenesulfonyl Group: The indole is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine to introduce the benzenesulfonyl group.

    Step 3 Addition of Oxirane Moiety: The final step involves the reaction of the benzenesulfonyl-indole intermediate with an epoxide, such as oxirane-2-methanol, under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols open the epoxide ring to form substituted products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective reactions.

Scientific Research Applications

1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole involves its interaction with specific molecular targets and pathways. The oxirane moiety can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The benzenesulfonyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole can be compared with other similar compounds, such as:

    1-(Benzenesulfonyl)-2-methylindole: Lacks the oxirane moiety, resulting in different reactivity and biological activity.

    4-(Benzenesulfonyl)-1H-indole: Similar structure but without the oxirane group, leading to different chemical properties.

    1-(Benzenesulfonyl)-3-(oxiran-2-yl)methoxybenzene: Contains an oxirane moiety but differs in the position of the functional groups, affecting its reactivity and applications.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

113854-61-8

Molecular Formula

C17H15NO4S

Molecular Weight

329.4 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-(oxiran-2-ylmethoxy)indole

InChI

InChI=1S/C17H15NO4S/c19-23(20,14-5-2-1-3-6-14)18-10-9-15-16(18)7-4-8-17(15)22-12-13-11-21-13/h1-10,13H,11-12H2

InChI Key

YVCMQHNDBOWSGV-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)COC2=CC=CC3=C2C=CN3S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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